(2Z,4E)-Octa-2,4-dienoic acid
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Overview
Description
(2Z,4E)-Octa-2,4-dienoic acid is a conjugated diene with a unique structure characterized by the presence of two double bonds in the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-Octa-2,4-dienoic acid can be achieved through several methods. One common approach involves the stereoselective one-pot synthesis from ketene dithioacetal. This method involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). The reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening by readdition of the methylthiolate anion .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z,4E)-Octa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The double bonds in this compound can participate in substitution reactions, where substituents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
(2Z,4E)-Octa-2,4-dienoic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies related to cellular signaling and metabolic pathways.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of (2Z,4E)-Octa-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. For instance, it can activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating gene expression related to lipid metabolism and inflammation. This activation can counteract processes such as the epithelial-mesenchymal transition (EMT) in skin carcinogenesis .
Comparison with Similar Compounds
Similar Compounds
(2Z,4E)-Hexa-2,4-dienoic acid:
(2Z,4E)-Hepta-2,4-dienoic acid: This compound has one less carbon atom compared to (2Z,4E)-Octa-2,4-dienoic acid.
Uniqueness
This compound is unique due to its specific chain length and the positioning of its double bonds, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H12O2 |
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Molecular Weight |
140.18 g/mol |
IUPAC Name |
(2Z,4E)-octa-2,4-dienoic acid |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h4-7H,2-3H2,1H3,(H,9,10)/b5-4+,7-6- |
InChI Key |
QZGIOJSVUOCUMC-DEQVHDEQSA-N |
Isomeric SMILES |
CCC/C=C/C=C\C(=O)O |
Canonical SMILES |
CCCC=CC=CC(=O)O |
Origin of Product |
United States |
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